molecular formula C33H53ClN8O7 B6295923 Boc-Leu-Lys-Arg-AMC Hydrochloride CAS No. 2237216-43-0

Boc-Leu-Lys-Arg-AMC Hydrochloride

Cat. No.: B6295923
CAS No.: 2237216-43-0
M. Wt: 709.3 g/mol
InChI Key: UWLQMNVOQAUEMY-NAGNLMCHSA-N
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Description

Boc-Leu-Lys-Arg-AMC Hydrochloride is a synthetic peptide substrate widely used in biochemical research. It is known for its role as a fluorogenic substrate for the Kex2 endoprotease, a membrane-bound, calcium-dependent serine protease from yeast α-cells. The compound’s full chemical name is tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Leu-Lys-Arg-AMC Hydrochloride involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The peptide chain is then assembled using standard solid-phase peptide synthesis (SPPS) techniques. The final product is obtained by cleaving the peptide from the resin and purifying it through high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process includes rigorous quality control measures to meet research-grade standards.

Chemical Reactions Analysis

Types of Reactions: Boc-Leu-Lys-Arg-AMC Hydrochloride primarily undergoes hydrolysis and enzymatic cleavage reactions. The compound is a substrate for the Kex2 endoprotease, which cleaves the peptide bond between the arginine and AMC (7-amino-4-methylcoumarin) moiety.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in aqueous buffers at physiological pH.

    Enzymatic Cleavage: Conducted in the presence of Kex2 endoprotease under optimal conditions of pH and temperature specific to the enzyme.

Major Products: The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin, which exhibits fluorescence and is used to measure enzyme activity.

Scientific Research Applications

Boc-Leu-Lys-Arg-AMC Hydrochloride is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its applications include:

    Enzyme Activity Assays: Used as a fluorogenic substrate to measure the activity of Kex2 endoprotease and other proteases.

    Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of proteases.

    Biological Studies: Utilized to study protease function and regulation in various biological systems.

Mechanism of Action

The mechanism of action of Boc-Leu-Lys-Arg-AMC Hydrochloride involves its cleavage by the Kex2 endoprotease. The enzyme recognizes the specific peptide sequence and cleaves the bond between the arginine and AMC moiety. This cleavage releases the fluorescent AMC, which can be quantitatively measured to determine enzyme activity. The molecular target is the peptide bond within the substrate, and the pathway involves the catalytic activity of the Kex2 endoprotease.

Comparison with Similar Compounds

    Boc-Val-Pro-Arg-AMC Hydrochloride: Another fluorogenic substrate used to measure the activity of trypsin-like serine proteases.

    Boc-Leu-Lys-Arg-AMC: The non-hydrochloride form of the compound, used in similar applications.

Uniqueness: Boc-Leu-Lys-Arg-AMC Hydrochloride is unique due to its specific substrate sequence for the Kex2 endoprotease and its fluorogenic properties, which make it highly valuable for enzyme activity assays and protease research.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52N8O7.ClH/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21;/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t23-,24-,25-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLQMNVOQAUEMY-NAGNLMCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53ClN8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Leu-Lys-Arg-AMC Hydrochloride
Reactant of Route 2
Boc-Leu-Lys-Arg-AMC Hydrochloride
Reactant of Route 3
Boc-Leu-Lys-Arg-AMC Hydrochloride
Reactant of Route 4
Boc-Leu-Lys-Arg-AMC Hydrochloride
Reactant of Route 5
Boc-Leu-Lys-Arg-AMC Hydrochloride
Reactant of Route 6
Boc-Leu-Lys-Arg-AMC Hydrochloride

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